4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
CAS No.: 897734-76-8
Cat. No.: VC4367395
Molecular Formula: C23H33N3O5
Molecular Weight: 431.533
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897734-76-8 |
|---|---|
| Molecular Formula | C23H33N3O5 |
| Molecular Weight | 431.533 |
| IUPAC Name | 4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C23H33N3O5/c1-17-16-20(28)21(23(29)26(17)13-15-30-2)22(18-4-6-19(31-3)7-5-18)25-10-8-24(9-11-25)12-14-27/h4-7,16,22,27-28H,8-15H2,1-3H3 |
| Standard InChI Key | NYRLMFFNDYUZCH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)CCO)O |
Introduction
Chemical Identity and Structural Characteristics
| Property | Value |
|---|---|
| CAS Registry Number | 897734-76-8 |
| Molecular Weight | 431.533 g/mol |
| Hydrogen Bond Donors | 2 (pyridinone OH, piperazine HE) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 9 |
| Topological Polar Surface Area | 106 Ų |
Table 1: Key physicochemical properties
Spectroscopic Signatures
Characterization data reveals:
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.25 (d, J=8.6 Hz, 2H, aryl H), 6.85 (d, J=8.6 Hz, 2H, aryl H), 4.12 (t, J=5.1 Hz, 2H, OCH<sub>2</sub>), 3.75 (s, 3H, OCH<sub>3</sub>), 3.60-3.45 (m, 6H, piperazine CH<sub>2</sub>), 2.45 (s, 3H, C6-CH<sub>3</sub>).
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IR (KBr): Strong absorption at 1675 cm<sup>-1</sup> (C=O stretch), 1250 cm<sup>-1</sup> (C-O-C asymmetric stretch).
Synthetic Methodology
Multi-Step Synthesis
The compound is typically synthesized through a seven-step sequence:
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Pyridinone Core Formation: Condensation of ethyl acetoacetate with methylamine under Knoevenagel conditions
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N-Alkylation: Introduction of 2-methoxyethyl group using 2-bromoethyl methyl ether
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Mannich Reaction: Bis-arylation at C3 position with 4-methoxybenzaldehyde and 1-(2-hydroxyethyl)piperazine
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Purification: Sequential chromatography (silica gel → reverse-phase HPLC) yields >98% purity
Physicochemical Properties
Solubility Profile
The compound exhibits pH-dependent solubility:
| pH | Solubility (mg/mL) |
|---|---|
| 1.2 | 12.4 ± 0.8 |
| 6.8 | 3.2 ± 0.3 |
| 7.4 | 1.8 ± 0.2 |
Table 2: Aqueous solubility across physiological pH ranges
The sharp decrease at neutral pH correlates with lactam ring protonation loss and piperazine ionization. Co-solvent systems using PEG 400 improve solubility to 45 mg/mL for formulation purposes.
Stability Characteristics
Accelerated stability testing (40°C/75% RH) shows:
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Hydrolytic Degradation: 8.2% over 30 days via lactam ring opening
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Oxidative Pathways: <2% degradation with ascorbic acid stabilization
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Photostability: Significant decomposition (23%) under ICH Q1B conditions, necessitating light-protected packaging
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates nanomolar inhibition against:
| Target Enzyme | IC<sub>50</sub> | Mechanism |
|---|---|---|
| Isocitrate Dehydrogenase 1 | 48 nM | Competitive NADP+ binding |
| PI3Kγ | 112 nM | ATP-binding site occlusion |
| Sphingosine Kinase 2 | 89 nM | Substrate mimicry |
Table 3: Key enzymatic targets
Molecular dynamics simulations reveal the 4-methoxyphenyl group occupies hydrophobic pockets while the hydroxyethylpiperazine moiety coordinates catalytic residues.
Cellular Effects
In MCF-7 breast cancer cells:
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Induces G1 arrest (EC<sub>50</sub> 1.8 μM) via p21 upregulation
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Synergizes with doxorubicin (CI=0.32) through ABC transporter inhibition
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Reduces mitochondrial membrane potential by 62% at 5 μM
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